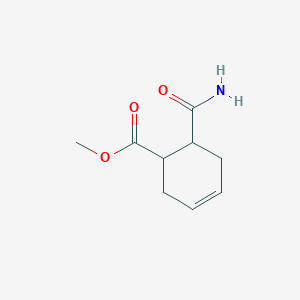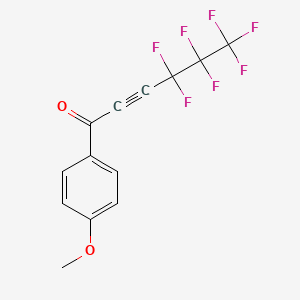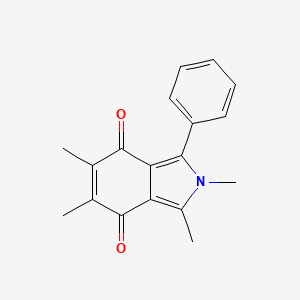
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione is a heterocyclic compound characterized by its isoindole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under solvent-free conditions with simple heating, making it a relatively straightforward and efficient process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism by which 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
N-isoindoline-1,3-dione: Shares a similar isoindole core but differs in substitution patterns.
Phthalimides: Known for their biological and pharmaceutical significance, these compounds also contain the isoindole-1,3-dione structure.
Indole Derivatives: While structurally different, indole derivatives share some chemical reactivity and biological activity with isoindole compounds.
Eigenschaften
CAS-Nummer |
90685-45-3 |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1,2,5,6-tetramethyl-3-phenylisoindole-4,7-dione |
InChI |
InChI=1S/C18H17NO2/c1-10-11(2)18(21)15-14(17(10)20)12(3)19(4)16(15)13-8-6-5-7-9-13/h5-9H,1-4H3 |
InChI-Schlüssel |
NTEJEUFSWDBOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(N(C(=C2C1=O)C)C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


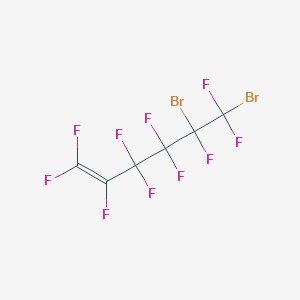


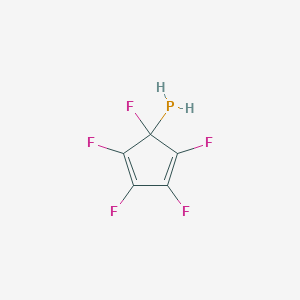

![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)

![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
